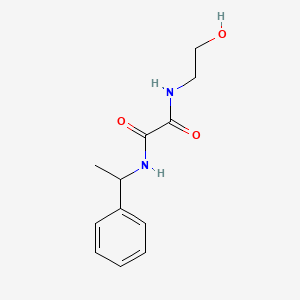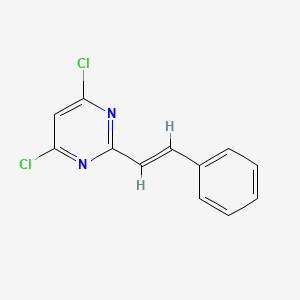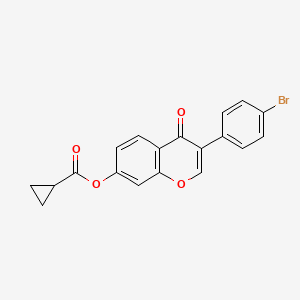
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, also known as HEPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide is not fully understood, but it is believed to involve the inhibition of oxidative stress and inflammation. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to increase the activity of antioxidant enzymes and reduce the production of reactive oxygen species. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been shown to inhibit the expression of pro-inflammatory cytokines and reduce the activation of microglia, which are immune cells in the brain that play a role in inflammation.
Biochemical and Physiological Effects:
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to have several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective effects. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and reduce the production of reactive oxygen species. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been shown to inhibit the expression of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the activation of microglia. In animal studies, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to improve cognitive function and reduce neuronal damage in models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has several advantages for lab experiments, including its low toxicity and high stability. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be easily synthesized using different methods, and its purity can be easily verified using analytical techniques, such as high-performance liquid chromatography. However, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide also has some limitations for lab experiments, including its limited solubility in water and its potential interactions with other compounds in the experimental system.
Zukünftige Richtungen
There are several future directions for research on N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide, including the development of new synthesis methods, the identification of its molecular targets, and the evaluation of its potential applications in different fields. In medicine, future research could focus on the development of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide derivatives with improved pharmacological properties and the evaluation of their efficacy in animal models of neurodegenerative disorders. In agriculture, future research could focus on the optimization of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide formulations for use as plant growth regulators and pesticides. In material science, future research could focus on the use of N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide as a stabilizer for emulsions and as a template for the synthesis of metal nanoparticles.
Synthesemethoden
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide can be synthesized using different methods, including the reaction of 2-aminoethanol with 1-phenylethyl isocyanate, the reaction of 2-chloroethylamine hydrochloride with 1-phenylethyl isocyanate, and the reaction of 2-hydroxyethylamine hydrochloride with 1-phenylethyl isocyanate. The yield and purity of the product depend on the method used and the conditions of the reaction.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential use as a plant growth regulator and as a pesticide. In material science, N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide has been studied for its potential use in the synthesis of metal nanoparticles and as a stabilizer for emulsions.
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-9(10-5-3-2-4-6-10)14-12(17)11(16)13-7-8-15/h2-6,9,15H,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNSOBNRFMWXIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(Morpholin-4-ylmethyl)phenyl]-1,3-thiazol-4-yl}acetic acid dihydrochloride](/img/structure/B2383574.png)
![2-(3-(Diethylamino)propyl)-6-methoxy-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2383575.png)
![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2383576.png)
![N-[2-(5,6,7-Trifluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2383577.png)
![2-[(11aS)-5,5-dimethyl-1,3-dioxo-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-2(3H)-yl]benzoic acid](/img/structure/B2383579.png)

![2-[(Hydroxyimino)methyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2383583.png)




![Ethyl 1-{3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-3-carboxylate](/img/structure/B2383593.png)
![(E)-2-(4-chlorostyryl)-1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazole](/img/structure/B2383594.png)
![N-[2,2,2-Trifluoro-1-(1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2383596.png)